2,5-Dihydroxypyridine

Catalog No.
S566615
CAS No.
5154-01-8
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxypyridine

CAS Number

5154-01-8

Product Name

2,5-Dihydroxypyridine

IUPAC Name

5-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)

InChI Key

CHGPEDOMXOLANF-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC=C1O

Synonyms

5-Hydroxy-2(1H)-pyridone; 2,5-Pyridinediol; 2,5-Dihydroxypyridine; 5-Hydroxy-2(1H)-pyridinone; 6-Hydroxy-3-pyridinol; NSC 224189

Canonical SMILES

C1=CC(=O)NC=C1O

Isomeric SMILES

C1=CC(=NC=C1O)O

The exact mass of the compound 2,5-Dihydroxypyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 224189. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydroxypyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dihydroxypyridine (CAS 5154-01-8), frequently existing in its tautomeric form 5-hydroxy-2-pyridone, is a specialized N-heterocyclic intermediate distinguished by its hydroxyl substitutions at the 2- and 5-positions. In industrial and biochemical procurement, it is prioritized as a structurally specific precursor for halogenated pyridines (such as 2,5-dichloropyridine) and complex aliphatic targets like 5-aminolevulinic acid (5-ALA). Furthermore, its specific electronic structure and pKa (~8.0) make it the exclusive natural substrate for specific non-heme iron dioxygenases in microbial pyridine degradation pathways, rendering it an indispensable standard for biocatalytic and environmental engineering workflows [1].

Substituting 2,5-dihydroxypyridine with closely related positional isomers, such as 2,3-dihydroxypyridine or 2,6-dihydroxypyridine, results in immediate process failure in both synthetic and biocatalytic applications. Enzymatically, ring-cleavage dioxygenases (e.g., NicX) exhibit absolute positional specificity; shifting the hydroxyl group from the 5-position to the 3- or 6-position drops catalytic conversion from 100% to zero, as the enzyme relies on the specific electron transfer from the 2,5-isomer to the Fe-coordinated dioxygen [1]. Synthetically, the specific lactam-lactim tautomeric equilibrium of the 2,5-isomer is strictly required for targeted palladium-catalyzed hydrogenation to 2,5-piperidinedione; alternative isomers undergo divergent reduction pathways, breaking the synthetic route to downstream targets like 5-aminolevulinic acid [2].

Absolute Substrate Specificity in Biocatalytic Ring-Cleavage Pathways

In biocatalytic pyridine ring degradation, 2,5-dihydroxypyridine serves as the exclusive substrate for NicX (2,5-dihydroxypyridine dioxygenase). Comparative enzymatic assays demonstrate that while 2,5-dihydroxypyridine undergoes rapid oxidative ring cleavage to N-formylmaleamic acid via a DHP•+-Fe(II)-O2•- intermediate, closely related analogs including 2,3-dihydroxypyridine, 2,4-dihydroxypyridine, and 2,6-dihydroxypyridine exhibit 0% catalytic conversion [1].

Evidence DimensionCatalytic ring-cleavage conversion by NicX dioxygenase
Target Compound Data100% specific cleavage (forms N-formylmaleamic acid)
Comparator Or Baseline2,3-DHP, 2,4-DHP, 2,6-DHP (0% conversion)
Quantified DifferenceAbsolute specificity (binary active vs. inactive)
ConditionsNicX enzymatic assay, Pseudomonas putida KT2440 model

Essential for researchers engineering pyridine degradation pathways or standardizing NicX activity assays, where structural analogs cannot act as substitute substrates.

High-Yield Chlorination Precursor for 2,5-Dichloropyridine Manufacturing

2,5-Dihydroxypyridine is a highly efficient direct precursor for the synthesis of 2,5-dichloropyridine, a critical pharmaceutical and agrochemical intermediate. Industrial synthesis routes utilizing 2,5-dihydroxypyridine achieve product yields exceeding 93% with liquid phase purities of >99.6% following direct chlorination. This significantly outperforms alternative starting materials like 2-aminopyridine or 2-chloropyridine, which require more complex, multi-step diazotization-chlorination sequences with lower overall atom economy and higher waste generation[1].

Evidence DimensionIntermediate yield and purity in 2,5-dichloropyridine synthesis
Target Compound Data>93.1% yield, >99.6% liquid phase purity
Comparator Or BaselineMulti-step routes using 2-aminopyridine or 2-chloropyridine
Quantified DifferenceDirect substitution eliminates multi-step diazotization, achieving >93% direct yield
ConditionsChlorination of 2,5-dihydroxypyridine

Procurement of 2,5-dihydroxypyridine directly streamlines the industrial manufacturing of 2,5-dichloropyridine, reducing step count and improving final purity.

Tautomer-Driven Hydrogenation for 5-Aminolevulinic Acid (5-ALA) Production

2,5-Dihydroxypyridine exhibits a stable lactam-lactim tautomeric equilibrium (predominantly existing as 5-hydroxy-2-pyridone), which enables specific downstream reductions not possible with non-tautomerizing analogs. When subjected to palladium-on-carbon (Pd/C) hydrogenation, 2,5-dihydroxypyridine is selectively converted to 2,5-piperidinedione, which upon HCl hydrolysis yields 5-aminolevulinic acid (5-ALA). This specific tautomeric reactivity makes it a structurally required precursor compared to 2,6-dihydroxypyridine, which undergoes different reduction pathways and cannot yield the 2,5-dione intermediate [1].

Evidence DimensionSelective hydrogenation to 2,5-piperidinedione
Target Compound DataDirect conversion to 5-ALA precursor via Pd/C
Comparator Or Baseline2,6-dihydroxypyridine (forms divergent piperidine derivatives)
Quantified DifferenceExclusive structural pathway to 5-ALA
ConditionsPd/C hydrogenation at 30°C followed by HCl hydrolysis

Buyers targeting 5-ALA synthesis must procure 2,5-dihydroxypyridine to leverage its specific 5-hydroxy-2-pyridone tautomer for correct ring reduction and opening.

Biocatalytic Pyridine Degradation Assays

Due to its absolute substrate specificity for NicX (2,5-dihydroxypyridine dioxygenase), 2,5-dihydroxypyridine is the mandatory analytical standard and substrate for researchers studying microbial pyridine and nicotine degradation pathways (e.g., in Pseudomonas putida). It cannot be substituted by 2,3- or 2,6-isomers[1].

Industrial Synthesis of 2,5-Dichloropyridine

Used as a high-efficiency precursor in the agrochemical and pharmaceutical industries, 2,5-dihydroxypyridine undergoes direct chlorination to yield 2,5-dichloropyridine at >93% yield and >99.6% purity, bypassing the complex diazotization steps required when starting from 2-aminopyridine [2].

Precursor for 5-Aminolevulinic Acid (5-ALA) Production

Leveraging its specific lactam-lactim tautomerism, 2,5-dihydroxypyridine is utilized in the chemical synthesis of 5-ALA. Palladium-catalyzed hydrogenation specifically reduces the compound to 2,5-piperidinedione, which is subsequently hydrolyzed to form the high-value 5-ALA product [3].

XLogP3

-0.4

UNII

ZZB29100TE

Other CAS

5154-01-8

Wikipedia

2,5-dihydroxypyridine

Dates

Last modified: 08-15-2023

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